1-(Piperidin-4-ylmethyl)piperidine
Overview
Description
“1-(Piperidin-4-ylmethyl)piperidine” is a chemical compound with the linear formula C11H22N2 . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst . Other methods include multi-component reactions of aromatic aldehydes, anilines, and alkyl acetoacetates .Molecular Structure Analysis
The molecular weight of “this compound” is 182.31 . The InChI code for this compound is 1S/C11H22N2/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11/h11-12H,1-10H2 .Chemical Reactions Analysis
Piperidine derivatives are known to participate in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . They are also involved in multi-component reactions of aromatic aldehydes, anilines, and alkyl acetoacetates .Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature . The molecular weight of “this compound” is 182.31 .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Orthogonally Protected Piperidine Derivatives : A study by Košak et al. (2014) describes the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, highlighting their significance as building blocks in medicinal chemistry and drug discovery. This process provides a straightforward two-step method yielding high overall returns, crucial for developing potential drug candidates (Košak, Brus, & Gobec, 2014).
Antidepressant Development : Research involving Lu AA21004, a novel antidepressant, investigated its in vitro oxidative metabolism, identifying the cytochrome P450 enzymes involved. This study is essential for understanding drug metabolism and designing safer pharmaceuticals (Hvenegaard et al., 2012).
Corrosion Inhibition
- Piperidine Derivatives on Iron Corrosion : Kaya et al. (2016) explored the corrosion inhibition properties of certain piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. This study aids in the development of more effective corrosion inhibitors, crucial for industrial applications (Kaya et al., 2016).
Synthesis of Complex Organic Molecules
Electrochemical Cyanation of Piperidines : Lennox et al. (2018) reported an electrochemical method for cyanating secondary piperidines, a key step in the synthesis of unnatural amino acids and pharmaceutical building blocks. This process highlights the importance of piperidine derivatives in developing novel synthetic pathways (Lennox et al., 2018).
Modular Synthesis of Piperidin-4-ols : Cui, Li, and Zhang (2010) developed a one-pot synthesis for substituted piperidin-4-ols, showcasing a novel approach to creating piperidine-based structures with high efficiency and stereoselectivity. This method provides a flexible pathway for generating key compounds in drug development and natural product synthesis (Cui, Li, & Zhang, 2010).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary target of 1-(Piperidin-4-ylmethyl)piperidine is the CCR5 receptor . The CCR5 receptor, a member of the seven transmembrane G-protein coupled receptor family, plays a crucial role in the entry process of HIV-1 .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist . It binds to the receptor, preventing the HIV-1 virus from entering the cell . This interaction results in a blockade of the receptor, which can potentially treat HIV-1 infections .
Biochemical Pathways
The antagonistic action of this compound on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of HIV-1 entry into cells . By acting as a CCR5 antagonist, the compound can potentially inhibit the progression of HIV-1 infections .
Biochemical Analysis
Biochemical Properties
Piperidine, a structural component of this compound, is known to prefer a chair conformation, similar to cyclohexane
Molecular Mechanism
It is known that piperidine can be produced industrially by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst
Metabolic Pathways
It is known that piperidine can undergo ring contraction mediated by cytochrome P450 enzymes, which is among the most important drug metabolisms for humans .
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUQJHZJTWYGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510231 | |
Record name | 1-[(Piperidin-4-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32470-52-3 | |
Record name | 1-[(Piperidin-4-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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